Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of alkyl 4-aminobenzoates with maleic anhydride to give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates . These are then converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a benzamido group, and a dioxopyrrolidinyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Inhibitory Activity Towards Human Leukocyte Elastase
A study by Gütschow et al. (1999) explored compounds including ethyl 2-aminothiophene-3-carboxylates for their inhibitory activity toward human leukocyte elastase (HLE). The study utilized the Gewald thiophene synthesis and found that some compounds showed significant inhibitory effects, with potential applications in treating conditions involving elastase activity (Gütschow et al., 1999).
Antimicrobial Evaluation
Spoorthy et al. (2021) synthesized a series of compounds related to ethyl thiophene-2-carboxylates, including ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. These compounds were characterized and evaluated for their antimicrobial activity, suggesting potential applications in antimicrobial therapies (Spoorthy et al., 2021).
Metal–Organic Frameworks (MOFs)
Sun et al. (2012) discussed the synthesis of carboxylate-assisted ethylamide metal–organic frameworks. These frameworks, with their complex structures and properties, have potential applications in various fields, including catalysis, gas storage, and sensing (Sun et al., 2012).
Heterocyclic Synthesis
Mohareb et al. (2004) synthesized benzo[b]thiophen-2-yl-hydrazonoesters, including compounds related to ethyl thiophene-3-carboxylates. These compounds were utilized in creating various heterocyclic derivatives, indicating potential applications in the synthesis of novel organic compounds (Mohareb et al., 2004).
Domino Reactions for Synthesis of Functionalized Compounds
Gao et al. (2013) developed a synthetic method for functionalized 2-pyrrolidinones using compounds including ethyl glyoxylate, which is structurally similar to the ethyl thiophene-3-carboxylate. This method demonstrates the potential of such compounds in facilitating complex organic syntheses (Gao et al., 2013).
Properties
IUPAC Name |
ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-2-25-18(24)13-9-10-26-17(13)19-16(23)11-3-5-12(6-4-11)20-14(21)7-8-15(20)22/h3-6,9-10H,2,7-8H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHSDUJYUUYYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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